![molecular formula C24H20O2 B14605474 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-54-3](/img/structure/B14605474.png)
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a dimethylphenyl and a phenyl group
Métodos De Preparación
The synthesis of 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an indene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by further functionalization steps to introduce the dimethylphenyl and phenyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Indene derivatives: Compounds with an indene core but different substituents, which may exhibit different reactivity and applications.
Phenyl-substituted compounds: These compounds have phenyl groups attached to different cores, affecting their overall properties and uses.
Propiedades
Número CAS |
60423-54-3 |
|---|---|
Fórmula molecular |
C24H20O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C24H20O2/c1-15-9-8-10-16(2)20(15)21(17-11-4-3-5-12-17)22-23(25)18-13-6-7-14-19(18)24(22)26/h3-14,21-22H,1-2H3 |
Clave InChI |
FZJWEWLGBSGELU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


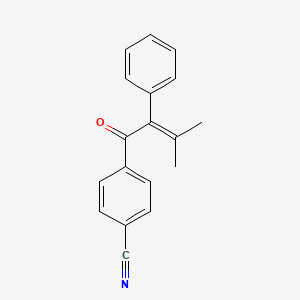
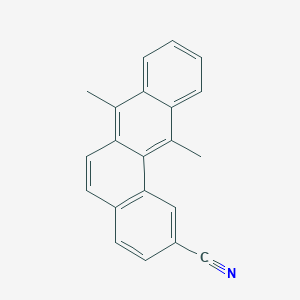


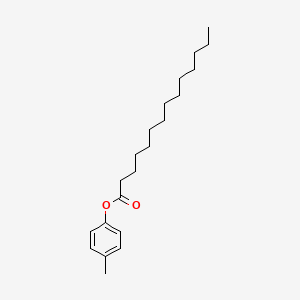

![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
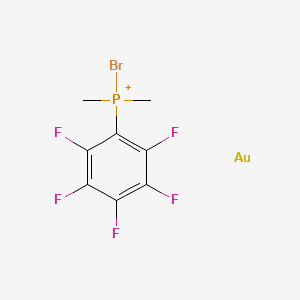

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
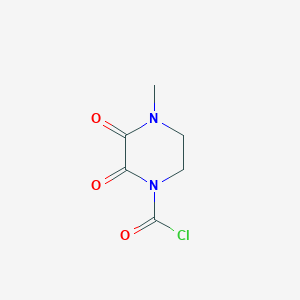
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
